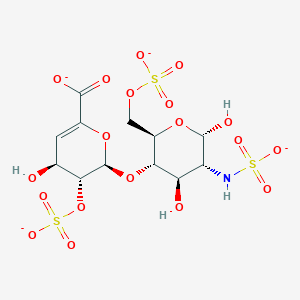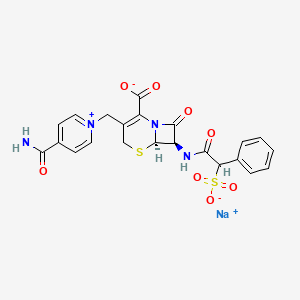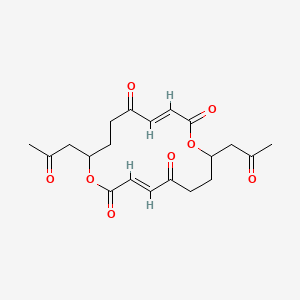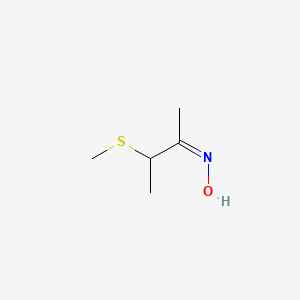
Heparin disaccharide I-S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heparin Disaccharide I-S is a sulfated disaccharide fragment derived from heparin, a naturally occurring anticoagulant. This compound is composed of two sugar units, specifically α-ΔUA-2S- [1→4]-GlcNS-6S, where ΔUA represents 4-deoxy-L-threo-hex-4-enopyranosyluronic acid, and GlcNS represents N-sulfo-D-glucosamine. This compound is known for its significant role in various biological processes, particularly in anticoagulation and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heparin Disaccharide I-S is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the following steps:
Heparin Extraction: Heparin is extracted from animal tissues, such as porcine intestinal mucosa.
Enzymatic Digestion: Heparinase I and II enzymes are used to cleave heparin into smaller disaccharide units, including this compound.
Purification: The resulting disaccharides are purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-Scale Extraction: Heparin is extracted from animal tissues in bulk.
Enzymatic Digestion: Heparinase enzymes are employed in large bioreactors to digest heparin.
Purification and Isolation: Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), are used to purify and isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Heparin Disaccharide I-S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uronic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation Products: Uronic acids and their derivatives.
Reduction Products: Alcohol derivatives of the original disaccharide.
Substitution Products: Disaccharides with modified functional groups, depending on the nucleophile used.
Scientific Research Applications
Heparin Disaccharide I-S has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the structure and function of heparin and related glycosaminoglycans.
Biology: Investigated for its role in cellular signaling and interactions with proteins.
Industry: Utilized in the development of heparin-based drugs and biomaterials.
Mechanism of Action
Heparin Disaccharide I-S exerts its effects primarily through interactions with proteins and enzymes involved in coagulation and cellular signaling. The sulfate groups on the disaccharide enhance its binding affinity to these proteins, modulating their activity. Key molecular targets include antithrombin III and various growth factors, which play crucial roles in anticoagulation and cell proliferation pathways .
Comparison with Similar Compounds
Heparin Disaccharide I-S is unique due to its specific sulfation pattern and structural features. Similar compounds include:
Heparin Disaccharide I-A: Lacks the 6-sulfate group on the glucosamine unit.
Heparin Disaccharide II-S: Contains additional sulfate groups compared to this compound.
Heparin Tetrasaccharides: Larger fragments with more complex structures and varied sulfation patterns.
Compared to these compounds, this compound offers a distinct balance of structural simplicity and functional versatility, making it a valuable tool in research and therapeutic applications .
Properties
Molecular Formula |
C12H15NO19S3-4 |
|---|---|
Molecular Weight |
573.4 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H19NO19S3/c14-3-1-4(10(16)17)30-12(8(3)32-35(25,26)27)31-9-5(2-28-34(22,23)24)29-11(18)6(7(9)15)13-33(19,20)21/h1,3,5-9,11-15,18H,2H2,(H,16,17)(H,19,20,21)(H,22,23,24)(H,25,26,27)/p-4/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1 |
InChI Key |
LRPGJWKAYQRIAQ-GYBHJADLSA-J |
SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-] |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B1235383.png)

![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)










